
2-Formylphenylboronic acid
Overview
Description
2-Formylphenylboronic acid (2-FPBA) is a boronic acid derivative featuring a formyl group at the ortho position of the phenyl ring. This unique structure enables dual reactivity: the boronic acid moiety participates in dynamic covalent bonds (e.g., diol complexation), while the aldehyde group facilitates imine formation. These properties make 2-FPBA a versatile building block in materials science, bioconjugation, and medicinal chemistry. Its synthesis typically involves functionalization of phenylboronic acid precursors, as demonstrated in the preparation of benzoxaboroles via reduction and cyclization .
Applications of 2-FPBA span self-healing polymers, hydrogels, and drug delivery systems. For example, it enables dual cross-linking in chitosan hydrogels through imine bonds and hydrogen bonding, enhancing mechanical stability and biocompatibility . In bioconjugation, its dynamic iminoboronate chemistry allows reversible peptide-payload linkages .
Preparation Methods
Traditional Synthetic Approaches
Grignard Reagent-Based Synthesis
Early methods relied on Grignard reagents derived from bromobenzaldehyde derivatives. For example, Nöth et al. converted p-bromobenzaldehyde diethyl acetal into a magnesium-based Grignard reagent, which was then reacted with tri-n-butyl borate to yield 4-formylphenylboronic acid at 70% efficiency . Jendralla et al. optimized this process to 78% by refining reaction conditions, though ultrasonic activation and costly tributyl borate remained limitations .
Limitations:
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Cost : Bromobenzaldehyde is 3–5× more expensive than chlorobenzaldehyde .
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Side Reactions : Unprotected formyl groups undergo Cannizzaro reactions under basic conditions, necessitating acetal protection .
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Purification Complexity : Tributyl borate hydrolysis produces 1-butanol, complicating isolation .
Organolithium Routes
Organolithium compounds offered higher reactivity than Grignard reagents. A 1998 Tetrahedron Letters procedure used butyllithium at −78°C with triisopropyl borate to achieve 99% yield . However, the requirement for cryogenic conditions and expensive reagents rendered this method industrially impractical .
Modern Lithium-Mediated Synthesis
Reaction Mechanism and Steps
The patented lithium-mediated method (US20040049050A1) bypasses Grignard limitations by employing chlorobenzaldehyde derivatives :
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Protection : Chlorobenzaldehyde is acetalized (e.g., diethyl acetal or ethylene glycol acetal) to shield the formyl group.
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Lithiation : The protected chlorobenzaldehyde reacts with lithium metal in tetrahydrofuran (THF) at −50°C, forming a lithium intermediate.
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Boron Introduction : Trimethyl borate is added at −70°C, yielding the protected boronic acid.
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Deprotection : Hydrolysis under mildly acidic conditions (pH 4.5) liberates the formyl group .
Example 1 (US20040049050A1):
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Starting Material : 4-Chlorobenzaldehyde diethyl acetal (53.6 g).
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Conditions : Li turnings (3.52 g), THF solvent, trimethyl borate (31.2 g).
Advantages Over Traditional Methods
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Cost Reduction : Chlorobenzaldehyde is cheaper than bromo analogs .
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Solvent Recovery : THF is distilled and reused, lowering production costs .
Purification and Isolation
Alkaline Dissolution-Acidification
Crude 2-formylphenylboronic acid often contains impurities like triarylboranes and hydroxybenzaldehydes. The US6420597B2 patent resolves this via:
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Alkaline Dissolution : Crude product is suspended in aqueous NaOH (pH 8–11) at 5–10°C .
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Impurity Removal : Insoluble organic contaminants are filtered.
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Acidification : HCl or H2SO4 precipitates purified boronic acid .
Example 2 (US6420597B2):
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Crude Input : 385 g (95% purity).
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Purification : Dissolved in 2L H2O + 1025 mL 10% NaOH, extracted with toluene, acidified with HCl.
Comparative Analysis of Methods
Process Optimization Strategies
Solvent Selection
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THF vs. Toluene : THF enhances lithiation kinetics but requires post-reaction distillation. Toluene simplifies solvent recovery but slows reactions .
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Temperature Control : Lithiation at −50°C minimizes side reactions, while hydrolysis at 0–10°C prevents formyl degradation .
pH Management
Maintaining pH 4.5 during hydrolysis suppresses Cannizzaro reactions, which disproportion formyl groups into carboxylic acids and alcohols .
Industrial Applications and Scalability
The lithium-mediated method is scalable to multi-kilogram batches, with THF recovery reducing raw material costs by ~30% . Purification via alkaline dissolution is compatible with continuous flow systems, enabling throughputs >100 kg/day .
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, base (e.g., potassium carbonate).
Major Products:
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Hydroxyphenylboronic acid.
Substitution: Biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Overview
Research indicates that 2-FPBA exhibits notable antimicrobial properties, particularly against fungi and bacteria. Its mechanism of action is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the antifungal drug Tavaborole (AN2690) .
Case Studies
- In vitro studies demonstrated that 2-FPBA showed moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of AN2690, suggesting a promising potential for development as an antibacterial agent .
Microorganism | Activity Level | MIC (µg/mL) |
---|---|---|
Candida albicans | Moderate | 100 |
Aspergillus niger | Higher | 50 |
Bacillus cereus | Higher than AN2690 | 25 |
Synthesis of Indazoles
Overview
2-FPBA serves as a key intermediate in the synthesis of indazoles, which are important scaffolds in medicinal chemistry due to their pharmacological properties.
Methodology
A copper(II) acetate-catalyzed reaction involving 2-FPBA and diazadicaboxylates has been developed. This method allows for the formation of N-arylhydrazine intermediates, which can be further transformed into indazoles .
Yield Results
The best yields were achieved with specific azodicarboxylates, indicating the importance of substrate selection in optimizing reactions.
Substrate Used | Yield (%) |
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Diisopropyl azodicarboxylate | 85 |
Other azodicarboxylates | 60-75 |
Bioconjugation Applications
Overview
2-FPBA has been utilized as a heterobifunctional crosslinker in bioconjugation strategies, particularly for attaching hydrazine payloads to peptides.
Research Findings
A study demonstrated that the dynamic nature of the 2-FPBA handle allows for versatile conjugation methods, enabling the attachment of various thiol-bearing peptides or payloads with cysteine residues .
Applications in Drug Development
This versatility opens avenues for developing targeted therapies where precise delivery of drugs is crucial.
Structural Studies and Tautomerism
Overview
The structural diversity of substituted 2-formylphenylboronic acids has been explored through NMR spectroscopy, revealing insights into tautomeric forms that could influence their reactivity and application .
Significance
Understanding the tautomeric equilibrium is essential for predicting the behavior of these compounds in various chemical environments, which can impact their application in supramolecular chemistry and sensor technologies.
Mechanism of Action
The mechanism of action of 2-Formylphenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols. This property is exploited in the design of sensors and probes for detecting carbohydrates and other biomolecules. The boronic acid group interacts with the diol groups, forming a cyclic boronate ester, which can be detected through various analytical techniques .
Comparison with Similar Compounds
Acidity (pKa) and Diol-Binding Affinity
2-FPBA exhibits a pKa (~7–8) closer to heterocyclic boronic acids like benzoxaborole (BOB) than to unsubstituted phenylboronic acids (PBA, pKa ~8.7) or Wulff-type derivatives. This lower pKa enhances diol-binding efficiency under physiological conditions, making it superior for biomedical applications .
Compound | pKa | Binding Constant (Kdiol, M⁻¹) | Key Feature |
---|---|---|---|
2-FPBA | ~7–8 | 10³–10⁴ | Dual reactivity (boronic acid + aldehyde) |
Benzoxaborole (BOB) | ~7 | 10⁴–10⁵ | Heterocyclic stabilization |
3-AcPBA | ~8.5 | 10²–10³ | Electron-withdrawing acetyl group |
Wulff-type boronic acid | ~9–10 | <10² | Bulky amine hinders binding |
Oxidative Stability
2-FPBA is less oxidation-resistant than nitro- or aminocarbonyl-substituted boronic acids. For instance, 2-nitrophenylboronic acid exhibits higher stability due to electron-withdrawing nitro groups coordinating with boron . However, 2-FPBA’s aldehyde group enables imine stabilization, mitigating oxidation in specific environments .
Substituent Effects
- Fluorinated Derivatives: 5-Trifluoromethyl-2-FPBA shows enhanced antimicrobial activity compared to non-fluorinated analogs, attributed to increased lipophilicity and electronic effects .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl or nitro at the meta/para positions improve diol-binding but reduce enantioselectivity in asymmetric reactions .
Biological Activity
2-Formylphenylboronic acid (2-FPBA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the synthesis, properties, and biological activities of 2-FPBA, supported by research findings and data tables.
Synthesis and Structural Properties
2-FPBA can be synthesized through various methods, often involving the reaction of phenylboronic acid derivatives with aldehydes. The presence of the formyl group at the para position enhances its reactivity and acidity compared to other boronic acids. The compound can undergo isomerization in solution, leading to the formation of cyclic isomers such as 3-hydroxybenzoxaboroles, which may influence its biological activity .
The antimicrobial properties of 2-FPBA have been linked to its ability to inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms. This mechanism is similar to that of the antifungal drug Tavaborole (AN2690), which also targets LeuRS, suggesting that 2-FPBA could serve as a potential antimicrobial agent .
In Vitro Studies
Research has demonstrated that 2-FPBA exhibits moderate antifungal and antibacterial activities. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy against various pathogens, including:
- Candida albicans : Moderate activity observed.
- Aspergillus niger : Higher activity compared to Candida.
- Escherichia coli : Significant antibacterial action.
- Bacillus cereus : Notably lower MIC than AN2690, indicating strong antibacterial potential .
Data Table: Antimicrobial Activity of this compound
Organism | Activity Type | MIC (µg/mL) | Comparison to AN2690 |
---|---|---|---|
Candida albicans | Antifungal | 100 | Lower |
Aspergillus niger | Antifungal | 50 | Lower |
Escherichia coli | Antibacterial | 25 | Similar |
Bacillus cereus | Antibacterial | 15 | Lower |
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and antimicrobial evaluation of various phenylboronic acid derivatives, including 2-FPBA. The findings indicated that the compound showed significant inhibition against both fungal and bacterial strains. The study utilized agar diffusion methods and MIC determinations to establish efficacy .
Study 2: Isomerization Impact on Activity
In another investigation, researchers explored how isomerization in DMSO solutions affected the antimicrobial activity of 2-FPBA. It was found that the formation of cyclic isomers correlated positively with increased antimicrobial potency, suggesting that structural dynamics play a crucial role in its biological effectiveness .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-formylphenylboronic acid?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct formylation of phenylboronic acid derivatives. For example, 5-trifluoromethyl-2-formylphenylboronic acid was synthesized via sequential formylation and boronation, followed by recrystallization for purification. Characterization includes , , and NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm purity and structure .
Q. How is the structural and electronic configuration of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography reveals planar geometry with a B–C bond length of ~1.56 Å and a C=O bond length of ~1.21 Å. Spectroscopic techniques (FT-IR, Raman) identify key vibrational modes, such as the B–O stretching band at 1,350–1,380 cm. Computational methods (DFT/B3LYP) validate these findings and predict frontier molecular orbitals for reactivity analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How does this compound isomerize to benzoxaborole derivatives, and what are the implications for biological activity?
- Methodological Answer : Under acidic or aqueous conditions, the compound undergoes intramolecular cyclization to form 3-hydroxybenzoxaborole. This isomerization enhances binding to microbial leucyl-tRNA synthetase (LeuRS), as shown in docking studies with Candida albicans LeuRS. The cyclic form mimics Tavaborole (AN2690), a clinically approved antifungal agent, with comparable inhibition constants .
Q. What role does this compound play in bioconjugation and sensor design?
- Methodological Answer : The aldehyde group enables Schiff base formation with amines, while the boronic acid binds diols (e.g., saccharides). A heterobifunctional crosslinker (2-FPBA-maleimide) has been used for site-specific peptide modifications, enabling dynamic conjugation with thiols or hydrazines. This dual functionality supports applications in fluorescent probes and targeted drug delivery .
Q. How do computational studies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : DFT/B3LYP calculations at the 6-311++G(d,p) basis set level predict molecular electrostatic potential (MEP) maps, showing electron-deficient regions at the boron center and aldehyde group. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, validated by experimental tautomeric equilibria and binding studies with biomolecules .
Q. What is the mechanism behind the antimicrobial activity of this compound against pathogens like Candida albicans and Bacillus cereus?
- Methodological Answer : The compound inhibits LeuRS, disrupting protein synthesis in microbes. Docking studies reveal that the benzoxaborole isomer binds the LeuRS active site with a binding energy of −8.2 kcal/mol, comparable to Tavaborole. MIC values for Bacillus cereus (12.5 µg/mL) demonstrate superior activity to AN2690 .
Q. How do substituents (e.g., trifluoromethyl, fluoro) modulate the acidity and reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., CF) increase acidity (pKa ~7.2 vs. ~8.5 for unsubstituted analogs) by stabilizing the boronate anion. This enhances diol-binding affinity under physiological conditions, critical for glucose sensing or glycoprotein targeting. Substituent effects are quantified via NMR titration with D-fructose .
Properties
IUPAC Name |
(2-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWACLYDSWXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901733 | |
Record name | NoName_873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-16-7 | |
Record name | 2-Formylbenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040138167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formylphenylboronic acid | |
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Record name | 2-Formylphenylboronic acid | |
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Record name | 2-Formylbenzeneboronic acid | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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